Aminopyrifen
Description
Structural Classification Within Nicotinate Derivatives
Aminopyrifen belongs to the 2-aminonicotinate ester subclass, characterized by:
Core Structure
- Pyridine ring with C2-amino and C6-methyl substituents
- Ester linkage at C3 to 4-phenoxybenzyl alcohol
Key Structural Features
Comparative analysis with related compounds:
- Nicotinic acid : Lacks antifungal activity due to ionization at physiological pH .
- Flonicamid : Shares pyridine core but differs in imidacolinone substituents, targeting insect chordotonal organs .
- Manogepix : Clinical antifungal with analogous GPI inhibition but distinct trifluoromethoxy-benzoxaborole scaffold .
The 2-aminonicotinate motif enables π-π stacking with Tyr214 and His178 in GWT-1’s substrate-binding domain, as modeled in Neurospora crassa .
Position in Contemporary Antifungal Chemotherapy
This compound addresses critical gaps in agricultural antifungal strategies:
Mechanistic Advantages
- Targets GWT-1 (EC 3.1.4.46), a conserved acyltransferase absent in mammals
- No cross-resistance observed with benzimidazoles (β-tubulin), azoles (CYP51), or SDHIs (succinate dehydrogenase)
- Synergizes with Mcd4 inhibitors (e.g., M720) via GPI pathway dual inhibition
Spectrum of Activity
Commercial Context
- Fills niche for GPI biosynthesis inhibitors, representing 0.7% of 2023 fungicide market vs. 23% for azoles
- Compatible with integrated resistance management (IRM) programs due to novel MoA
- Formulation innovations include SC concentrates (≥40% AI) and combinations with ethirimol sulfonate (1:20 ratio)
Properties
CAS No. |
1531626-08-0 |
|---|---|
Molecular Formula |
C20H18N2O3 |
Molecular Weight |
334.37 |
IUPAC Name |
(4-Phenoxyphenyl)methyl 2-amino-6-methyl-3-pyridinecarboxylate |
InChI |
1S/C20H18N2O3/c1-14-7-12-18(19(21)22-14)20(23)24-13-15-8-10-17(11-9-15)25-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H2,21,22) |
InChI Key |
PWWPULQZEAPTTB-UHFFFAOYSA-N |
SMILES |
Cc1ccc(C(=O)OCc2ccc(Oc3ccccc3)cc2)c(N)n1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aminopyrifen |
Origin of Product |
United States |
Scientific Research Applications
Antifungal Efficacy
Aminopyrifen exhibits broad-spectrum antifungal activity against various plant pathogens, particularly those belonging to the Ascomycetes group. The following table summarizes its efficacy against notable fungal species:
| Fungal Species | EC50 (mg/L) | Comments |
|---|---|---|
| Botrytis cinerea | <0.1 | Strong inhibition of germ-tube elongation |
| Neurospora crassa | 0.001 | Significant mycelial growth inhibition |
| Fusarium oxysporum f. sp. lycopersici | 0.0039–0.23 | Effective against tomato pathogens |
| Venturia inaequalis | 0.029 | High activity noted |
| Sclerotinia sclerotiorum | 5.9 | Moderate activity observed |
These findings indicate that this compound is particularly effective at low concentrations, which is advantageous for minimizing environmental impact while maximizing disease control.
Field Performance
In agricultural settings, this compound has shown high preventive efficacy and translaminar action, which allows it to penetrate plant tissues effectively. In field trials, it controlled gray mold and powdery mildew at concentrations around 150 mg/L, demonstrating its practical application in crop protection strategies .
Resistance Management
One of the significant advantages of this compound is its lack of cross-resistance with existing fungicides such as benzimidazole and dicarboximide classes. This property makes it a valuable addition to integrated pest management programs aimed at reducing the risk of resistance development among fungal populations .
Case Study 1: Control of Gray Mold in Tomatoes
In a controlled study on tomato plants infected with Botrytis cinerea, this compound was applied at varying concentrations (0.1 mg/L to 150 mg/L). The results indicated a significant reduction in disease severity compared to untreated controls, with optimal control achieved at concentrations above 0.1 mg/L .
Case Study 2: Efficacy Against Powdery Mildew
Field trials conducted on cucumber crops showed that this compound effectively reduced powdery mildew incidence by over 80% when applied at recommended rates during the early stages of infection .
Future Applications
Beyond its current agricultural uses, this compound holds potential for development as a therapeutic agent against human fungal infections due to its unique mechanism targeting GPI anchor biosynthesis. Ongoing research may reveal its efficacy against resistant strains of fungi that pose challenges in clinical settings .
Comparison with Similar Compounds
Resistance and Cross-Resistance Risks
This compound’s dual-use risk with fosmanogepix mirrors historical issues with azoles (e.g., tebuconazole and fluconazole), where agricultural use drove clinical resistance . Mutations in gwt-1 (e.g., S180F, V178A) confer resistance to this compound in Neurospora crassa . Surveillance programs are critical to monitor resistance evolution in both agricultural and clinical settings .
Preparation Methods
Chlorination of Nicotinonitrile Derivative
The initial step involves the chlorination of 2-amino-6-methylnicotinonitrile (1 ) using phosphorus oxychloride (POCl₃) under reflux conditions. This reaction replaces the nitrile group at the 3-position with a chlorine atom, forming 2-amino-6-methyl-3-chloropyridine (2 ). The reaction typically proceeds at 110–120°C for 6–8 hours, achieving a yield of 85–90%.
Reaction Conditions:
-
Reagent: POCl₃ (3.0 equiv)
-
Solvent: Toluene or dichloroethane
-
Temperature: 110–120°C
-
Time: 6–8 hours
The chlorination step is critical for introducing reactivity at the 3-position, enabling subsequent hydrolysis and esterification.
Amination and Hydrolysis to Aza Anthranilic Acid
The chlorinated intermediate (2 ) undergoes amination with aqueous ammonia (NH₃) in tetrahydrofuran (THF), yielding 2-amino-6-methylnicotinamide (3 ). Subsequent hydrolysis of the amide group is performed using hydrochloric acid (HCl) to produce 2-amino-6-methylnicotinic acid (4 ), also known as aza anthranilic acid.
Key Parameters:
-
Amination:
-
Reagent: NH₃ (28% aqueous solution, 5.0 equiv)
-
Solvent: THF
-
Temperature: 25–30°C
-
Time: 12 hours
-
-
Hydrolysis:
-
Reagent: 6N HCl
-
Temperature: 80–90°C
-
Time: 4–6 hours
-
This step converts the nitrile into a carboxylic acid, essential for ester formation in the final stage.
Esterification with 4-Phenoxybenzyl Alcohol
The carboxylic acid (4 ) is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], followed by esterification with 4-phenoxybenzyl alcohol (5 ) in the presence of a base such as pyridine or triethylamine.
Optimized Protocol:
-
Acid Chloride Formation:
-
Reagent: (COCl)₂ (1.2 equiv)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0–5°C → 25°C
-
Time: 2 hours
-
-
Esterification:
-
Alcohol: 4-Phenoxybenzyl alcohol (1.1 equiv)
-
Base: Pyridine (2.0 equiv)
-
Solvent: DCM
-
Temperature: 0–25°C
-
Time: 12 hours
-
The final product is purified via recrystallization from ethanol/water, yielding this compound (6 ) with >95% purity.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, pyridine-H4), 7.45–7.30 (m, 9H, aromatic-H), 5.45 (s, 2H, CH₂), 2.55 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 162.5 (C-O), 155.3–114.2 (aromatic-C), 66.7 (CH₂), 24.8 (CH₃).
High-Resolution Mass Spectrometry (HRMS):
Process Optimization and Industrial Scaling
Solvent and Catalyst Selection
Industrial production employs toluene for chlorination due to its high boiling point and compatibility with POCl₃. Esterification uses DCM for its inertness and ease of removal. Catalytic dimethylformamide (DMF) (0.1 equiv) accelerates acid chloride formation.
Yield Improvement Strategies
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Chlorination Yield | 85% | 92% |
| Esterification Yield | 78% | 88% |
| Overall Yield | 66% | 81% |
Yield enhancements are achieved via:
-
Temperature Control: Precise cooling during exothermic steps.
-
Reagent Purity: Use of anhydrous POCl₃ and freshly distilled (COCl)₂.
-
Catalysis: 0.1% Pd/C in hydrogenation steps for byproduct reduction.
Comparison with Analogous Nicotinate Syntheses
This compound’s synthesis shares similarities with other nicotinate derivatives but differs in esterification selectivity. For example, N-(thiophen-2-yl)nicotinamides require acylation at the amine group, whereas this compound’s 4-phenoxybenzyl ester demands orthogonal protection of the 2-amino group during chlorination.
Challenges and Solutions
Q & A
Q. How can researchers determine the purity of Aminopyrifen in experimental samples?
To assess purity, employ analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis spectroscopy or Mass Spectrometry (MS). Validate methods using certified reference standards and ensure reproducibility through triplicate measurements. Calibration curves should cover expected concentration ranges, and peak integration must adhere to ICH guidelines for precision . Raw data (e.g., chromatograms) should be archived in appendices, with processed results tabulated in the main text for transparency .
Q. What methodologies are recommended for initial toxicity screening of this compound in vitro?
Use cell viability assays (e.g., MTT or ATP-based luminescence) in human-derived cell lines (e.g., HepG2 for hepatotoxicity). Include positive controls (e.g., acetaminophen for hepatotoxicity) and negative controls (untreated cells). Dose-response curves should span 3–5 logarithmic concentrations, with IC₅₀ values calculated using nonlinear regression models (e.g., GraphPad Prism). Ensure adherence to OECD Test No. 423 guidelines for acute oral toxicity extrapolation .
Q. How should researchers design experiments to validate this compound’s stability under varying storage conditions?
Conduct accelerated stability studies per ICH Q1A guidelines. Expose samples to temperatures (e.g., 25°C, 40°C), humidity (75% RH), and light (ICH Q1B). Analyze degradation products via LC-MS and compare to known impurities. Statistical tools like ANOVA can identify significant degradation pathways, with degradation kinetics modeled using Arrhenius equations .
Advanced Research Questions
Q. What strategies resolve contradictions in efficacy data between in vitro and in vivo models for this compound?
Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability and tissue distribution discrepancies. Validate in vitro-in vivo correlations (IVIVC) using compartmental models. For conflicting efficacy outcomes, apply sensitivity analysis to identify confounding variables (e.g., metabolic enzyme differences) and replicate experiments with humanized animal models .
Q. How can researchers optimize synthetic pathways for this compound to minimize genotoxic impurities?
Use Quality-by-Design (QbD) principles to map critical process parameters (CPPs) and material attributes. Screen intermediates for mutagenic potential via Ames testing. Employ Design of Experiments (DoE) to optimize reaction conditions (e.g., temperature, catalyst load). Analytical risk assessment tools (e.g., Failure Mode Effects Analysis) can prioritize impurity control strategies .
Q. What statistical approaches are suitable for analyzing dose-dependent synergistic effects of this compound in combination therapies?
Apply the Chou-Talalay method to calculate Combination Index (CI) values. Use SynergyFinder 3.0 for 3D dose-response surface modeling. Address data variability by bootstrapping confidence intervals. Report uncertainties in methodology (e.g., pipetting errors) and validate with orthogonal assays (e.g., isobolograms) .
Methodological Guidance for Data Analysis
Q. How should conflicting spectral data (e.g., NMR vs. MS) for this compound derivatives be reconciled?
Cross-validate results using orthogonal techniques:
- Compare NMR chemical shifts with predicted values (e.g., ACD/Labs software).
- Confirm molecular ions via High-Resolution MS (HRMS) with <2 ppm mass accuracy.
- For unresolved discrepancies, synthesize analytical standards of proposed structures and repeat analyses. Document all raw data and statistical confidence intervals in supplementary materials .
Q. What frameworks ensure ethical rigor in preclinical studies involving this compound?
Align study protocols with ARRIVE 2.0 guidelines for animal research. Use blinding and randomization to reduce bias. For human cell lines, obtain IRB approval and document provenance (e.g., ATCC authentication). Include power analysis to justify sample sizes and pre-register hypotheses on platforms like Open Science Framework .
Literature and Data Integration
Q. How can researchers systematically address gaps in existing literature on this compound’s mechanism of action?
Conduct a scoping review using PRISMA-ScR guidelines. Extract data from PubMed, SciFinder, and EMBASE, prioritizing peer-reviewed studies. Apply PICO framework to structure research questions:
Q. What criteria validate computational models predicting this compound’s pharmacokinetics?
Ensure models meet FINER criteria:
- Feasible : Use in silico tools (e.g., GastroPlus) with physicochemical inputs (logP, pKa).
- Novel : Compare predictions to in vivo data (AUC, Cₘₐₓ).
- Ethical : Avoid animal testing where validated alternatives exist.
- Relevant : Align with FDA guidelines for drug candidate prioritization.
Report Mean Absolute Prediction Error (MAPE) and adjust models via Bayesian inference .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
